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Compound of Interest

Compound Name: Rezatapopt

Cat. No.: B12378407 Get Quote

The tumor suppressor protein p53 plays a critical role in preventing cancer formation, earning it

the moniker "guardian of the genome." Mutations in the TP53 gene are the most frequent

genetic alterations in human cancers, leading to the production of a dysfunctional p53 protein

that can no longer effectively control cell growth and division. The reactivation of these mutant

p53 proteins represents a promising therapeutic strategy in oncology. This guide provides a

comparative overview of Rezatapopt (PC14586), a first-in-class, selective p53 reactivator, and

other notable p53 reactivating compounds, with a focus on their mechanisms of action,

preclinical efficacy, and available clinical data.

Mechanism of Action: A Tale of Specificity and
Broad Activity
p53 reactivator compounds can be broadly categorized based on their mechanism of action

and specificity for different TP53 mutations.

Rezatapopt (PC14586): Precision Targeting of the Y220C Mutation

Rezatapopt is a small molecule designed to specifically target the p53 protein carrying the

Y220C mutation.[1][2] This mutation creates a unique, druggable pocket on the surface of the

p53 protein.[1][3] Rezatapopt binds to this pocket with high affinity, stabilizing the protein in its

correct, wild-type conformation.[4] This restoration of the native structure allows the p53 protein

to regain its tumor suppressor functions, including the ability to bind to DNA and activate

downstream target genes that regulate cell cycle arrest and apoptosis.
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Rezatapopt Mechanism of Action
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Caption: Rezatapopt's targeted mechanism of action.

Other p53 Reactivator Compounds: Broader Strokes

In contrast to the high specificity of Rezatapopt, other p53 reactivators often exhibit a broader

spectrum of activity against various p53 mutations or function through different mechanisms.

APR-246 (eprenetapopt) and PRIMA-1: These compounds are pro-drugs that are converted

to the active compound methylene quinuclidinone (MQ). MQ is a Michael acceptor that

covalently modifies cysteine residues in the p53 core domain, leading to the refolding of
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mutant p53 into a wild-type conformation. APR-246 has also been shown to induce oxidative

stress by depleting glutathione and inhibiting thioredoxin reductase, contributing to its anti-

cancer activity.

CP-31398: This styrylquinazoline compound was one of the first small molecules reported to

restore the wild-type conformation and DNA binding activity of mutant p53. It has been

shown to induce apoptosis and cell cycle arrest in cancer cells with both mutant and wild-

type p53.

MIRA-1: This maleimide-derived molecule can reactivate the DNA binding and transcriptional

transactivation functions of mutant p53. It has been shown to induce mutant p53-dependent

apoptosis in tumor cells.

COTI-2: A third-generation thiosemicarbazone, COTI-2 is believed to restore the structure

and function of mutant p53 proteins. It also appears to have a p53-independent mechanism

of action by inhibiting the PI3K/AKT/mTOR signaling pathway.
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General Mechanisms of Other p53 Reactivators
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Caption: Diverse mechanisms of various p53 reactivators.

Preclinical Performance: A Quantitative Comparison
Direct head-to-head comparative studies of these compounds under identical experimental

conditions are limited. The following tables summarize available quantitative data from various

preclinical studies. It is crucial to consider that differences in cell lines, assay conditions, and

methodologies can influence the results, making direct comparisons challenging.

Table 1: In Vitro Efficacy of p53 Reactivator Compounds
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Compound
Target
Mutation

Cell Line Assay Type
IC50 / EC50
/ Kd

Reference

Rezatapopt

(PC14586)
Y220C

NUGC-3

(gastric)
MTT Assay 504 nM

Y220C

Various

Y220C

mutant cell

lines

MTT Assay < 1 µM

Y220C
p53 Y220C

protein

Surface

Plasmon

Resonance

Kd = 2.5 nM

APR-246

(eprenetapop

t)

Missense

mutations

KYSE410,

KYSE960

(esophageal)

MTT Assay ~10-14 µM

Mutant p53
HN31

(HNSCC)

Clonogenic

Survival

IC50 = 2.43

µM

R273H
CRL-5908

(NSCLC)
SRB Assay

IC50 = 16.3

µM

(normoxia),

9.5 µM

(hypoxia)

CP-31398
Mutant and

Wild-Type

Various

glioma cell

lines

Cell Death

Assay

EC50 = 10-36

µM

MIRA-1 Mutant p53 -
Apoptosis

Assay
IC50 = 10 µM

COTI-2 Mutant p53
TNBC cell

lines
MTT Assay

Lower IC50 in

mutant vs WT

p53 cells

Mutant p53
HNSCC cell

lines

Clonogenic

Survival
-
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Table 2: In Vivo Antitumor Activity of p53 Reactivator Compounds

Compound Tumor Model Dosing Outcome Reference

Rezatapopt

(PC14586)

NUGC-3

(Y220C)

xenograft

100 mg/kg, oral,

daily

80% tumor

regression

APR-246

(eprenetapopt)
SCLC xenografts i.v. injection

Significant

antitumor effects

CP-31398

UVB-induced

skin

carcinogenesis in

mice

-
Blocked

carcinogenesis

Rhabdomyosarc

oma xenografts
-

Decreased tumor

growth

MIRA-3 (analog

of MIRA-1)

Human tumor

xenografts in

SCID mice

- Antitumor activity

COTI-2

HT-29

(colorectal)

xenograft

10 mg/kg
Significant tumor

growth inhibition

Clinical Development Status
The clinical development of these compounds varies significantly, with some advancing to later-

stage trials while others remain in early phases or have been discontinued.

Rezatapopt (PC14586): Currently in a Phase 2 pivotal trial (PYNNACLE study,

NCT04585750) for patients with advanced solid tumors harboring the TP53 Y220C mutation.

Interim results have shown promising efficacy with an overall response rate (ORR) of 33%

across various tumor types and 43% in ovarian cancer.

APR-246 (eprenetapopt): Has been investigated in multiple clinical trials, including for

myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML) in combination with
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azacitidine. While it has shown clinical activity, it has also faced setbacks in some trials.

CP-31398: Preclinical development has been extensive, but it has not progressed to late-

stage clinical trials.

MIRA-1: Primarily in the preclinical stage of development.

COTI-2: Has undergone Phase 1 clinical trials for recurrent gynecologic cancers and head

and neck squamous cell carcinoma (HNSCC).

Experimental Protocols: A General Overview
Detailed experimental protocols are often specific to the published study. However, a general

workflow for evaluating p53 reactivator compounds typically involves the following key

experiments:
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General Experimental Workflow for p53 Reactivator Evaluation
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Caption: A typical workflow for developing p53 reactivators.

1. Cell Viability Assays (e.g., MTT Assay):

Principle: Measures the metabolic activity of cells, which is proportional to the number of

viable cells.

Protocol Outline:

Seed cancer cells with the target TP53 mutation in 96-well plates.
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Treat cells with a range of concentrations of the p53 reactivator compound for a specified

period (e.g., 72 hours).

Add MTT reagent, which is converted to a colored formazan product by metabolically

active cells.

Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

Calculate the IC50 value, which is the concentration of the compound that inhibits cell

growth by 50%.

2. Surface Plasmon Resonance (SPR):

Principle: A label-free technique to measure the binding affinity and kinetics between a ligand

(e.g., p53 protein) immobilized on a sensor chip and an analyte (e.g., the reactivator

compound) in solution.

Protocol Outline:

Immobilize recombinant p53 protein (wild-type or mutant) onto an SPR sensor chip.

Flow different concentrations of the reactivator compound over the chip surface.

Monitor the change in the refractive index at the surface, which is proportional to the

amount of bound compound.

Analyze the binding and dissociation curves to determine the association rate (ka),

dissociation rate (kd), and the equilibrium dissociation constant (Kd).

3. Xenograft Mouse Models:

Principle: To evaluate the in vivo anti-tumor efficacy of a compound.

Protocol Outline:

Implant human cancer cells with the target TP53 mutation subcutaneously into

immunocompromised mice.
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Once tumors reach a palpable size, randomize mice into treatment and control groups.

Administer the p53 reactivator compound (e.g., orally or via injection) at various doses and

schedules.

Measure tumor volume and body weight regularly.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

histology, biomarker analysis).

Conclusion
The field of p53 reactivation is rapidly evolving, with several promising compounds in

development. Rezatapopt stands out due to its high specificity for the TP53 Y220C mutation,

which may translate to a more favorable therapeutic window and reduced off-target effects. In

contrast, other compounds like APR-246, CP-31398, MIRA-1, and COTI-2 exhibit broader

activity against various p53 mutants or employ multiple mechanisms of action. While direct

comparative data is still emerging, the distinct profiles of these compounds suggest that a

personalized medicine approach, where the choice of p53 reactivator is guided by the specific

TP53 mutation of a patient's tumor, will be crucial for maximizing therapeutic benefit. Further

clinical investigation is needed to fully elucidate the potential of these innovative cancer

therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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